molecular formula C7H11NO B1265979 3-(Furan-2-yl)propan-1-amine CAS No. 98773-80-9

3-(Furan-2-yl)propan-1-amine

Cat. No. B1265979
Key on ui cas rn: 98773-80-9
M. Wt: 125.17 g/mol
InChI Key: BMBNEIGPGNXTRH-UHFFFAOYSA-N
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Patent
US07037916B2

Procedure details

At 0° C., butyllithium (70 mL, 1.6 M in hexane) was added to a solution of furan (10 g, 0.15 mol) in THF (150 mL). The mixture was stirred at 0° C. for 1h, then treated with a solution of 1,3-dibromopropane (30 g, 0.15 mol) in THF (50 mL). The mixture was allowed to warm to 25° C. over 2 h, then quenched with a saturated NH4Cl solution (50 mL). The aqueous phase was extracted with diethyl ether (3×50 mL) and the combined organic extracts was dried over Na2SO4. The solvent was evaporated to give crude 2-(3-bromopropyl)furan (30 g), which was purified by silica gel chromatography (10% methylene chloride in hexanes). A mixture of 2-(3-bromopropyl)furan (7.6 g, 40 mmol) and sodium azide (10 g, 150 mmol) in DMF (200 mL) was stirred for 15 h at 90 C. Water (250 mL) was then added and the mixture was extracted by diethyl ether (3×100 mL). The combined organic extracts was washed with water (3×50 mL) and dried over sodium sulfate. The solvent was removed to give pure 2-(3-azidopropyl)-furan as an oil (5 g). A mixture of 2-(3-azidopropyl)furan (0.5 g) and Pd/C (0.05 g, 10%) in methanol (15 mL) was stirred at 25° C. for 8 h under a hydrogen atmosphere. The catalyst was filtered off and solvent was evaporated to give 3-Furan-2-yl-propylamine in quantitative yield.
Name
2-(3-azidopropyl)furan
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6][C:7]1[O:8][CH:9]=[CH:10][CH:11]=1)=[N+]=[N-]>CO.[Pd]>[O:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[CH2:6][CH2:5][CH2:4][NH2:1]

Inputs

Step One
Name
2-(3-azidopropyl)furan
Quantity
0.5 g
Type
reactant
Smiles
N(=[N+]=[N-])CCCC=1OC=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 8 h under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
O1C(=CC=C1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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